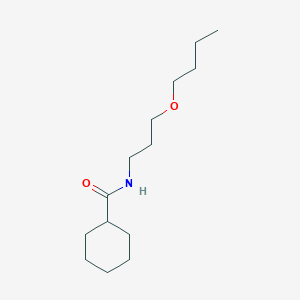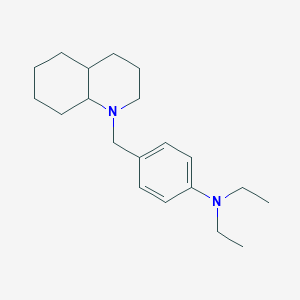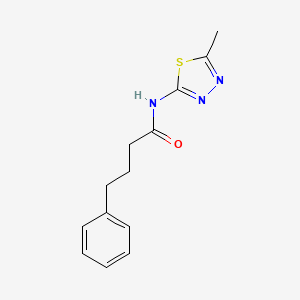
N-(3-butoxypropyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-butoxypropyl)cyclohexanecarboxamide, also known as BPC-157, is a synthetic peptide that is derived from a naturally occurring protein in the stomach called Body Protection Compound. It has been found to have therapeutic properties in various conditions such as wound healing, inflammation, and gastrointestinal disorders.
Mechanism of Action
The exact mechanism of action of N-(3-butoxypropyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that it works by promoting angiogenesis, which is the process of forming new blood vessels. This promotes tissue repair and regeneration. N-(3-butoxypropyl)cyclohexanecarboxamide has also been shown to have a protective effect on the gastrointestinal tract by reducing inflammation and promoting healing.
Biochemical and Physiological Effects
N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the expression of growth factors such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also increases the expression of extracellular matrix proteins such as collagen and elastin, which are important for tissue repair and regeneration. N-(3-butoxypropyl)cyclohexanecarboxamide has also been shown to have antioxidant effects, reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-butoxypropyl)cyclohexanecarboxamide in lab experiments is its stability. It has been shown to be stable in a variety of conditions, including high temperatures and acidic environments. This makes it a useful tool for studying tissue repair and regeneration in vitro. However, one limitation of using N-(3-butoxypropyl)cyclohexanecarboxamide in lab experiments is its cost. It is a relatively expensive peptide, which may limit its use in some research settings.
Future Directions
There are a number of future directions for research on N-(3-butoxypropyl)cyclohexanecarboxamide. One area of interest is its potential use in the treatment of inflammatory bowel disease. N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have a protective effect on the gastrointestinal tract, making it a potentially useful therapy for this condition. Another area of interest is its potential use in the treatment of musculoskeletal injuries. N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have a positive effect on tendon and ligament healing, making it a potential therapy for conditions such as tendinopathy and ligament injuries. Finally, there is also interest in exploring the potential use of N-(3-butoxypropyl)cyclohexanecarboxamide in the treatment of neurological conditions such as stroke and traumatic brain injury. N-(3-butoxypropyl)cyclohexanecarboxamide has been shown to have neuroprotective effects, making it a potentially useful therapy for these conditions.
Conclusion
N-(3-butoxypropyl)cyclohexanecarboxamide is a synthetic peptide that has therapeutic properties in various conditions such as wound healing, inflammation, and gastrointestinal disorders. It has been extensively studied for its biochemical and physiological effects, and has shown promise as a potential therapy for a number of conditions. Future research on N-(3-butoxypropyl)cyclohexanecarboxamide may lead to the development of new treatments for a range of diseases and injuries.
Synthesis Methods
N-(3-butoxypropyl)cyclohexanecarboxamide is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The amino acid sequence of N-(3-butoxypropyl)cyclohexanecarboxamide is Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Scientific Research Applications
N-(3-butoxypropyl)cyclohexanecarboxamide has been extensively studied for its therapeutic properties in various conditions. It has been found to have a positive effect on wound healing, tendon and ligament healing, and bone healing. N-(3-butoxypropyl)cyclohexanecarboxamide has also been shown to have anti-inflammatory and analgesic effects, making it an attractive candidate for the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
properties
IUPAC Name |
N-(3-butoxypropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-2-3-11-17-12-7-10-15-14(16)13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDXVDOGULUZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(4-chlorophenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5155976.png)
![1-methyl-5-(4-nitrophenyl)-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5155984.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5156004.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-furamide](/img/structure/B5156033.png)
![N-allyl-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5156037.png)

![2,2'-(oxydi-4,1-phenylene)bis[3-(4-nitrophenyl)quinoxaline]](/img/structure/B5156053.png)
amino]-2-propanol trihydrochloride](/img/structure/B5156063.png)
![2-bromo-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5156066.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5156079.png)
![N-(4-ethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5156084.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5156094.png)